3-Bromo-2,4-dimethylbenzoyl chloride

Beschreibung

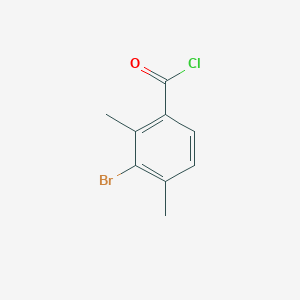

3-Bromo-2,4-dimethylbenzoyl chloride (CAS No. 1803583-86-9) is a substituted benzoyl chloride with the molecular formula C₉H₈BrClO and a purity of 95% . Structurally, it features a benzoyl chloride backbone substituted with a bromine atom at the 3-position and methyl groups at the 2- and 4-positions (Figure 1). This compound is widely used in organic synthesis, particularly in Friedel-Crafts acylations and peptide coupling reactions, due to its high electrophilicity and ability to introduce aromatic acyl groups. The bromine atom enhances its reactivity by exerting an electron-withdrawing effect, while the methyl groups contribute steric hindrance, influencing regioselectivity in reactions .

Eigenschaften

IUPAC Name |

3-bromo-2,4-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBXVUYKBCNOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

3-Bromo-2,4-dimethylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-dimethylbenzoyl chloride. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Bromo-2,4-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4-dimethylbenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, particularly in the development of enzyme inhibitors.

Wirkmechanismus

The mechanism by which 3-Bromo-2,4-dimethylbenzoyl chloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2,2-dimethylpropanoyl Chloride

- Molecular Formula : C₅H₈BrClO

- CAS No.: 2941-17-5

- Key Features :

- Aliphatic acyl chloride with bromine and two methyl groups on the β-carbon.

- Lower molecular weight (199.47 g/mol) compared to the aromatic analog.

- Applications: Used in peptide synthesis and aliphatic acylation reactions.

- Comparison: Reactivity: Aliphatic acyl chlorides like this compound are generally more reactive than aromatic analogs due to reduced conjugation and steric shielding. However, the β-methyl groups in this case introduce steric hindrance, slowing nucleophilic attacks . Electronic Effects: The bromine atom’s electron-withdrawing effect is less pronounced in the aliphatic chain compared to the aromatic system in 3-bromo-2,4-dimethylbenzoyl chloride.

3-Bromo-2,5,6-trifluorobenzoyl Chloride

- Molecular Formula : C₇HBrClF₃O

- CAS No.: 1518390-38-9

- Key Features :

- Benzoyl chloride with bromine at the 3-position and three fluorine atoms at the 2-, 5-, and 6-positions.

- Higher molecular weight (273.43 g/mol) due to fluorine substituents.

- Comparison :

- Reactivity : The trifluoro substitution creates strong electron-withdrawing effects, enhancing electrophilicity and reaction rates in acyl transfer reactions compared to this compound.

- Stability : Fluorine atoms increase thermal and oxidative stability, making this compound suitable for high-temperature applications .

3-Bromo-2,4-diphenylfuran

- Molecular Formula : C₁₆H₁₁BrO

- CAS No.: 23346-66-9

- Key Features :

- Brominated furan derivative with phenyl groups at the 2- and 4-positions.

- Heterocyclic structure with a five-membered oxygen-containing ring.

- Comparison :

- Reactivity : The furan ring’s oxygen atom introduces conjugation and aromaticity distinct from benzoyl chlorides. Bromine here participates in electrophilic substitution rather than acyl transfer.

- Applications : Primarily used in materials science for synthesizing conductive polymers and photoresponsive materials .

Tabulated Comparison of Key Properties

Biologische Aktivität

3-Bromo-2,4-dimethylbenzoyl chloride is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrClO

- Molecular Weight : 251.54 g/mol

The compound features a benzoyl group substituted with bromine and two methyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbonyl group in the benzoyl moiety can participate in nucleophilic attacks, leading to the formation of covalent bonds with amino acids in proteins, which may alter enzyme activity or receptor functions.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory effect was observed at concentrations ranging from 10 to 100 µM, indicating a dose-dependent response.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 30 µM, suggesting significant potential for anticancer applications.

- Case Study on Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit acetylcholinesterase (AChE) activity in a concentration-dependent manner, with an IC50 value of 25 µM. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at high concentrations (above 100 µM), the compound exhibits cytotoxic effects on normal human fibroblast cells. Thus, careful consideration is required when evaluating its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.